3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine
Description
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is a tertiary amine derivative featuring a propane-1-amine backbone linked to a piperazine ring substituted at the 4-position with a pyridin-4-yl group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
3-(4-pyridin-4-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPAWCDGSUUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-(pyridin-4-yl)piperazine with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, exhibit antidepressant-like effects in animal models. These compounds often target serotonin and norepinephrine pathways, suggesting a potential for developing new antidepressants .
Antipsychotic Properties
The compound's structure suggests it may interact with dopamine receptors, which is crucial for antipsychotic activity. Studies are ongoing to evaluate its efficacy in treating schizophrenia and other psychotic disorders .
Anti-cancer Potential
Preliminary studies have shown that similar piperazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, making this compound a candidate for cancer therapy .
Neuropharmacology
The compound is used in neuropharmacological studies to understand the mechanisms of action of piperazine derivatives on neurotransmitter systems. Its effects on cognitive functions and mood regulation are being explored .
Cell Culture Studies
As a non-ionic organic buffering agent, it is utilized in cell culture applications to maintain pH levels within a suitable range (6–8.5). This property is critical for various biological experiments where pH stability is essential for cell viability and function .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Table 1: Comparison of Piperazine Derivatives
Notes:
Anticonvulsant and Neuroactive Potential
Compounds like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine have shown anticonvulsant activity in rodent models, likely due to modulation of ion channels or neurotransmitter receptors (e.g., GABAergic or glutamatergic systems) . The target compound’s pyridinyl group may confer similar neuroactivity, though direct evidence is lacking.
Anticancer and Receptor Antagonism
Piperazine derivatives with aryl substituents (e.g., 4-chlorophenyl) are explored as histamine H3 receptor (H3R) antagonists with anticancer activity, particularly against breast cancer .
Multifunctional Drug Development
In Alzheimer’s disease research, analogs such as RPEL—a derivative of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine—demonstrate dual cholinesterase and amyloid-beta aggregation inhibitory effects . This suggests that the target compound could serve as a scaffold for multifunctional therapeutics.
Key Gaps in Evidence :
- Specific synthetic protocols, melting points, and solubility data for the target compound.
- Direct biological activity data (IC₅₀, Ki values) for receptor binding or enzymatic inhibition.
Biological Activity
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, with the CAS number 942613-54-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is CHN, with a molecular weight of 220.31 g/mol. The predicted boiling point is approximately 376.1 °C, and it has a pKa value of 10.73, indicating its basic nature .
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 220.31 g/mol |
| Boiling Point | 376.1 °C (predicted) |
| pKa | 10.73 (predicted) |
Synthesis
The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine derivatives with pyridine-based reagents through various coupling methods. The resultant compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure .
Antitumor Activity
Research has indicated that compounds similar to 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine exhibit significant antitumor properties. A study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. Notably, certain derivatives showed IC values in the low micromolar range, suggesting potential as anticancer agents .
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies demonstrated that it possesses moderate antibacterial effects against Gram-positive bacteria and some antifungal activity against common fungal strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Antichlamydial Activity
Recent investigations have explored the antichlamydial activity of related compounds. Some derivatives showed selective inhibition against Chlamydia species, indicating that modifications to the piperazine ring can enhance biological activity against specific pathogens .
Pharmacokinetics
The pharmacokinetic profile of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine indicates favorable absorption characteristics, although specific studies detailing its bioavailability and metabolic stability remain limited. Preliminary data suggest that structural modifications could improve these parameters, enhancing therapeutic efficacy .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Antitumor Evaluation : A series of piperazine derivatives were tested against various cancer cell lines, revealing significant cytotoxicity with IC values ranging from 10 nM to 100 nM depending on the specific derivative and cancer type.
- Antimicrobial Testing : In a comparative study, several derivatives were assessed for their antimicrobial properties against Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness with minimum inhibitory concentrations (MICs) in the range of 16–128 μg/mL.
- In Vivo Studies : Animal models have been employed to assess the in vivo efficacy of these compounds in treating infections caused by resistant bacterial strains, demonstrating promising results in terms of survival rates and reduction in bacterial load.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine, and how can intermediates be characterized?
- Methodology : Multi-step synthesis often involves alkylation or coupling reactions. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (288) are synthesized via debenzylation of dibenzyl precursors, followed by purification using prep TLC and structural confirmation via MS (ESI+) and ¹H NMR .
- Key Data : MS (ESI+) m/z 198 [M + H]⁺ for intermediates like 288/289 . For final products, MS and NMR data (e.g., δ 8.60 ppm for pyridinyl protons) are critical for validation .
Q. How can the structural integrity of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine derivatives be confirmed?
- Methodology : Use tandem analytical techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 452 [M + H]⁺ for spirocyclic derivatives) .
- ¹H NMR : Analyze proton environments (e.g., δ 3.73 ppm for piperazine-CH₂ groups) .
- Contradictions : Discrepancies in NMR signals (e.g., δ 8.62 vs. 8.60 ppm for pyridinyl protons) may arise from stereochemical differences or solvent effects .
Advanced Research Questions
Q. How can chiral resolution of enantiomeric derivatives be achieved, and what impact does stereochemistry have on biological activity?
- Methodology : Separate enantiomers using chiral chromatography (e.g., (1R,4R)- vs. (1S,4S)-cyclohexylamine intermediates) . Assess activity via receptor-binding assays (e.g., dopamine D3 receptor selectivity) .
- Data Interpretation : Stereochemistry influences receptor interactions; e.g., COMPOUND 36 (m/z 492 [M + H]⁺) showed distinct NMR shifts compared to COMPOUND 40 due to spatial arrangement .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case Study : Compare ¹H NMR spectra of COMPOUND 36 and COMPOUND 40. Despite identical molecular weights (m/z 492), δ 4.04 ppm (axial vs. equatorial protons) distinguishes stereoisomers .
- Solution : Use computational modeling (e.g., quantum chemical calculations) to predict proton environments and validate with experimental data .
Q. How can receptor selectivity be engineered in piperazine-pyridinyl derivatives?
- Methodology : Modify substituents on the piperazine ring (e.g., cyclopropylmethyl groups in COMPOUND 36) to enhance D3 receptor affinity over D2 .
- Experimental Design : Synthesize analogs with varied alkyl/aryl groups (e.g., methyl, ethyl, cyclopropyl) and screen via radioligand displacement assays .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Process Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
